molecular formula C10H9N3O3 B6601868 methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2090774-49-3

methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B6601868
CAS RN: 2090774-49-3
M. Wt: 219.20 g/mol
InChI Key: BVOYOHLYMGRQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, often referred to as M3FMP, is an organic compound with a wide variety of applications in scientific research. It has been used in a number of studies to explore the biochemical and physiological effects of various compounds.

Scientific Research Applications

M3FMP has been studied extensively in the field of scientific research. It has been used to investigate the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of drugs and other compounds. It has also been used to explore the effects of environmental toxins on the body, as well as to study the effects of genetic mutations.

Mechanism of Action

M3FMP has been found to interact with a number of different proteins in the body. It has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression. It has also been found to inhibit the activity of other proteins involved in cell cycle regulation, such as the cyclin-dependent kinase inhibitor p21. M3FMP has also been found to interact with proteins involved in DNA replication and repair, as well as proteins involved in apoptosis.
Biochemical and Physiological Effects
M3FMP has been studied for its effects on a variety of biochemical and physiological processes. It has been found to inhibit the growth of cancer cells and to induce apoptosis in a variety of cell types. It has also been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to reduce inflammation. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol, and to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

M3FMP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, making it suitable for a variety of applications. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that M3FMP can be toxic at high concentrations, and should be used with caution in laboratory experiments.

Future Directions

M3FMP has a wide variety of potential applications in scientific research. It has been studied for its effects on a number of biochemical and physiological processes, and could potentially be used to develop new treatments for a variety of diseases. It could also be used to study the effects of environmental toxins on the body, as well as to explore the effects of genetic mutations. Additionally, it could be used to study the mechanism of action of drugs and other compounds, as well as to explore the effects of various compounds on the body.

Synthesis Methods

M3FMP can be synthesized through a variety of methods, including the reaction of 5-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with methyl iodide, followed by treatment with sodium hydroxide and formaldehyde. This method has been used to synthesize M3FMP in high yields and with excellent purity.

properties

IUPAC Name

methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-8(5-14)9-11-3-7(10(15)16-2)4-13(9)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOYOHLYMGRQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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